molecular formula C17H27N5O5 B3284869 L-Arginyl-L-phenylalanine Acetate Salt CAS No. 79220-29-4

L-Arginyl-L-phenylalanine Acetate Salt

Cat. No. B3284869
CAS RN: 79220-29-4
M. Wt: 381.4 g/mol
InChI Key: JYCGKDWKVVHIHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Arginyl-L-phenylalanine Acetate Salt is a product used for proteomics research . Its molecular formula is C15H23N5O3 • C2H4O2, and its molecular weight is 381.4 .

Scientific Research Applications

Metabolic Versatility and Health Benefits

L-Arginyl-L-phenylalanine Acetate Salt is associated with L-arginine, an amino acid known for its metabolic versatility. Research indicates that L-arginine has multiple beneficial pharmacological effects, such as reducing the risk of vascular and heart diseases, improving erectile dysfunction, enhancing immune response, and inhibiting gastric hyperacidity. The demonstrated anti-aging benefits of L-arginine suggest significant potential for various health applications (Gad, 2010).

Cardiovascular System Impact

L-arginine, a key component of L-Arginyl-L-phenylalanine Acetate Salt, plays a crucial role in cardiovascular health. It serves as the sole substrate for nitric oxide production, influencing blood vessels and heart health. Research reveals L-arginine's beneficial effects on endothelium in conditions associated with reduced nitric oxide synthesis. Studies involving healthy volunteers and patients with hypertension and diabetes suggest L-arginine's role in regulating vascular hemostasis. Moreover, it exhibits antiaggregatory, anticoagulatory, and profibrinolytic effects, indicating its therapeutic potential for cardiovascular disorders (Cylwik, Mogielnicki, & Buczko, 2005).

Cognitive Function and Neurological Disorders

L-Arginyl-L-phenylalanine Acetate Salt, through its association with L-arginine, may have implications for cognitive function and neurological disorders. Elevated blood phenylalanine levels, as seen in phenylketonuria (PKU), can disrupt cerebral metabolism and cognitive function. Research explores the pathogenesis of PKU, focusing on the effects of disrupted amino acid transport and neurotransmitter synthesis on cognitive outcomes. The role of L-arginine in this context is crucial for understanding and potentially mitigating the cognitive impairments associated with PKU (de Groot, Hoeksma, Blau, Reijngoud, & van Spronsen, 2010).

Cancer Therapy

L-Arginyl-L-phenylalanine Acetate Salt, through L-arginine, is explored in the context of cancer therapy. Arginine deprivation is gaining attention as a metabolic therapy for cancer, targeting arginine-dependent malignancies. Studies focus on understanding the role of argininosuccinate synthetase in amino acid metabolism and its therapeutic relevance. The mechanism of tumor cell death through arginine deprivation and the development of resistance to arginine-degrading enzymes are areas of active research. Clinical trials are underway to assess the efficacy of arginine deprivation in treating advanced malignancies, making it a promising approach (Feun, Kuo, & Savaraj, 2015).

properties

IUPAC Name

acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3.C2H4O2/c16-11(7-4-8-19-15(17)18)13(21)20-12(14(22)23)9-10-5-2-1-3-6-10;1-2(3)4/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCGKDWKVVHIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201000346
Record name Acetic acid--N-(2-amino-5-carbamimidamido-1-hydroxypentylidene)phenylalanine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201000346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Arginyl-L-phenylalanine Acetate Salt

CAS RN

79220-29-4
Record name Acetic acid--N-(2-amino-5-carbamimidamido-1-hydroxypentylidene)phenylalanine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201000346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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